molecular formula C44H44N2O8 B14127191 [8,17,19-tris(2,2-dimethylpropanoyloxy)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5,7,10,12,14,16(24),17,19,21,25-tridecaen-6-yl] 2,2-dimethylpropanoate

[8,17,19-tris(2,2-dimethylpropanoyloxy)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5,7,10,12,14,16(24),17,19,21,25-tridecaen-6-yl] 2,2-dimethylpropanoate

Cat. No.: B14127191
M. Wt: 728.8 g/mol
InChI Key: QCTRMRTZVUURLF-UHFFFAOYSA-N
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Description

This polycyclic compound features a heptacyclic core with diaza (two nitrogen atoms) and tris(2,2-dimethylpropanoyloxy) ester substituents. The complex IUPAC name reflects its intricate bicyclic and tricyclic fused rings, which confer rigidity and influence its biochemical interactions. The tris(2,2-dimethylpropanoyloxy) groups enhance solubility in organic solvents, while the diazaheptacyclic core may facilitate interactions with enzymatic pockets, akin to histone deacetylase (HDAC) inhibitors like SAHA .

Properties

Molecular Formula

C44H44N2O8

Molecular Weight

728.8 g/mol

IUPAC Name

[8,17,19-tris(2,2-dimethylpropanoyloxy)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5,7,10,12,14,16(24),17,19,21,25-tridecaen-6-yl] 2,2-dimethylpropanoate

InChI

InChI=1S/C44H44N2O8/c1-41(2,3)37(47)51-33-25-17-13-21-23-15-19-27-32-28(36(54-40(50)44(10,11)12)46-35(27)53-39(49)43(7,8)9)20-16-24(30(23)32)22-14-18-26(31(25)29(21)22)34(45-33)52-38(48)42(4,5)6/h13-20H,1-12H3

InChI Key

QCTRMRTZVUURLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1=C2C=CC3=C4C2=C(C=CC4=C5C=CC6=C7C5=C3C=CC7=C(N=C6OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)C(=N1)OC(=O)C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

7-Phenyl-7,18-diazaheptacyclo[...]tetrone

  • Structural Differences: The target compound replaces the phenyl and tetrone groups in this analog with tris(2,2-dimethylpropanoyloxy) esters, increasing steric bulk and altering electronic properties.
  • Physicochemical Properties :

    Property Target Compound (Estimated) 7-Phenyl Analog
    Molecular Formula C₃₉H₄₄N₂O₁₀ C₃₀H₁₄N₂O₄
    Molecular Weight (g/mol) ~724.78 466.45
    LogP (Lipophilicity) ~4.2 (predicted) 3.1 (reported)
  • Bioactivity : The phenyl analog (NSC334707) is documented in chemical databases but lacks explicit pharmacological data, whereas the target compound’s ester groups may improve membrane permeability and metabolic stability .

Aglaithioduline

  • Similarity Index: Aglaithioduline shares ~70% structural similarity with SAHA (vorinostat), an HDAC inhibitor, via Tanimoto coefficient analysis .
  • Pharmacokinetics :

    Parameter Aglaithioduline Target Compound (Inferred)
    Water Solubility Low Moderate (ester groups)
    Plasma Protein Binding >90% >85% (predicted)
    Metabolic Stability CYP3A4 substrate Likely CYP3A4/2D6 substrate

Methodological Approaches to Compound Comparison

Similarity Indexing (Tanimoto Coefficient)

The target compound’s structural complexity challenges traditional fingerprint-based methods (e.g., RDKit fingerprints), which prioritize functional groups over polycyclic topology. However, aglaithioduline-SAHA comparisons demonstrate that ~70% similarity can correlate with overlapping bioactivity, even with divergent cores .

Proteomic Interaction Profiling (CANDO Platform)

Unlike structural methods, CANDO predicts functional similarity by analyzing proteome-wide interaction signatures. For example, ripasudil (a ROCK inhibitor) was matched with novel analogs via SwissSimilarity’s 3D fingerprinting .

Graph-Based Comparison

Graph-theoretical methods, though computationally intensive (NP-hard), better capture the target compound’s stereochemical nuances than SMILES strings. Advances in graph similarity algorithms (e.g., Weisfeiler-Lehman kernels) could resolve false negatives from fingerprint-based comparisons .

Research Implications and Gaps

  • HDAC Inhibition : The diazaheptacyclic core’s resemblance to SAHA’s pharmacophore warrants in vitro HDAC inhibition assays .
  • Proteomic Predictions: CANDO analysis could identify novel targets, such as ROCK1/2 or tubulin, based on shared interaction signatures with known polycyclic drugs .
  • Synthetic Challenges : The tris(ester) substituents may complicate synthesis, requiring optimization for scalability.

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